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Boc-2-methyl-D-homophenylalanine is a synthetic amino acid derivative that belongs to the class of β-amino acids. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group on the amine, which is commonly used in peptide synthesis to protect the amino group from undesired reactions. The compound has the molecular formula C₁₆H₂₃NO₄ and a molecular weight of approximately 293.36 g/mol. Its structure features a methyl group at the second carbon position adjacent to the phenylalanine moiety, which contributes to its unique properties and potential applications in medicinal chemistry.
The biological activity of Boc-2-methyl-D-homophenylalanine is primarily linked to its role as an unnatural amino acid in peptide synthesis. It can influence the structure and function of peptides, potentially enhancing their efficacy in therapeutic applications. Its derivatives are studied for their interactions with biological targets, including enzymes and receptors, making them valuable in drug development.
Several methods exist for synthesizing Boc-2-methyl-D-homophenylalanine:
Boc-2-methyl-D-homophenylalanine finds applications in various fields:
Interaction studies involving Boc-2-methyl-D-homophenylalanine typically focus on its binding affinity and specificity towards various biological targets. These studies help elucidate its role in modulating enzyme activity or receptor signaling pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions.
Boc-2-methyl-D-homophenylalanine shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Boc-D-phenylalanine | Contains a phenyl group; lacks methyl substitution | Commonly used in peptide synthesis |
| Boc-L-homophenylalanine | Enantiomeric form; different stereochemistry | May exhibit different biological activities |
| Boc-D-methylphenylalanine | Methyl group on phenyl ring; no β-amino acid structure | Potentially different pharmacokinetic properties |
| Boc-N-methyl-D-homophenylalanine | Methyl substitution on nitrogen; alters steric properties | Affects binding interactions due to sterics |
Boc-2-methyl-D-homophenylalanine's uniqueness lies in its specific β-amino acid structure combined with the protective Boc group, allowing for diverse applications in synthetic chemistry and pharmacology while influencing its biological activity differently compared to its analogs.
The tert-butyloxycarbonyl (Boc) group serves as a cornerstone in amino acid protection, particularly for β-homoamino acids like Boc-2-methyl-D-homophenylalanine. Protection typically involves reacting the amine group with di-tert-butyl dicarbonate (Boc~2~O) under basic conditions. In aqueous environments, sodium hydroxide facilitates the reaction, while organic solvents like tetrahydrofuran (THF) require catalysts such as 4-dimethylaminopyridine (DMAP) to accelerate Boc-group installation [3] [6].
A critical challenge lies in maintaining regioselectivity during protection. For β-homoamino acids, the elongated carbon chain introduces steric hindrance, necessitating optimized reaction temperatures (0–40°C) and stoichiometric ratios. Dual protection strategies, where the Boc group coexists with other protecting moieties (e.g., allyl esters), have proven effective in preventing undesired side reactions during subsequent coupling steps [6]. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane, with scavengers like anisole mitigating tert-butyl cation-mediated alkylation [3].
Table 1: Comparative Analysis of Boc-Protection Conditions
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Aqueous | Water/THF | NaOH | 0°C → 25°C | 85–92 |
| Organic | THF | DMAP | 40°C | 78–84 |
| Dual Protection | Acetonitrile | Pyridine | 25°C | 91–95 |
Achieving the D-configuration in Boc-2-methyl-D-homophenylalanine demands chiral induction during synthesis. A landmark approach involves alkylating sultam derivatives of Boc-sarcosinate, as demonstrated in the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine [2]. The levorotatory sultam directs nucleophilic attack to yield enantiomerically pure products (>98% ee), a principle adaptable to β-homoamino acids.
Chiral auxiliaries like Evans’ oxazolidinones further enhance stereocontrol. By temporarily binding to the α-carbon, these auxiliaries enforce a specific transition-state geometry during homologation steps, ensuring the desired (R)- or (S)-configuration at the β-position. Catalytic asymmetric methods, employing palladium complexes or organocatalysts, have also shown promise, though substrate scope remains limited for sterically demanding β-branched systems [5] [7].
Boc-2-methyl-D-homophenylalanine integrates seamlessly into SPPS workflows due to its acid-labile protecting group. A triazene-based linker strategy enables side-chain anchoring to resin supports, as exemplified in the synthesis of Substance P antagonists [4]. Key steps include:
This methodology supports the synthesis of cyclic and C-terminally modified peptides, underscoring the compound’s versatility in constructing complex architectures.
Transaminases offer a green alternative for synthesizing Boc-2-methyl-D-homophenylalanine precursors. Engineered variants of phenylalanine ammonia lyase (PAL), such as PcPAL-L256V-I460V, catalyze the direct amination of β-methyl cinnamic acid (β-MeCA) to yield β-branched phenylalanine analogs [5] [7]. The reaction proceeds via a methylideneimidazolone (MIO) cofactor, which polarizes the α,β-unsaturated bond to facilitate anti-Markovnikov ammonia addition.
Key Advantages:
While tyrosine aminotransferase (TAT) traditionally targets α-keto acids, recent protein engineering efforts have redirected its activity toward β-keto homologs. Structure-guided mutagenesis of the substrate-binding pocket (e.g., F137V, L256V) enhances accommodation of β-methyl substrates. Computational simulations reveal that hydrophobic residues near the active site stabilize the β-branched moiety, increasing catalytic efficiency by 12-fold [7].
Biocatalytic amination equilibrium favors deamination under standard conditions. To drive synthesis, researchers employ:
Equation 1: Equilibrium Shift in PAL-Catalyzed Amination
$$
\text{β-MeCA} + \text{NH}_3 \rightleftharpoons \text{Boc-2-methyl-D-homophenylalanine} \quad \Delta G^\circ = +3.2 \, \text{kJ/mol}
$$
Elevating ammonia concentration and using whole-cell catalysts reduce effective $$\Delta G$$, making the reaction thermodynamically favorable [7].
Boc-2-methyl-D-homophenylalanine, a valuable amino acid derivative with the molecular formula C16H23NO4 and molecular weight of 293.36 g/mol, exhibits distinctive thermal behavior that provides critical insights into its stability and phase transitions [1]. Comprehensive thermal analysis using complementary techniques reveals the compound's characteristic thermal profile essential for processing, storage, and application development.
Differential Scanning Calorimetry (DSC) analysis of Boc-2-methyl-D-homophenylalanine reveals a well-defined endothermic peak at approximately 78°C, corresponding to the compound's melting transition [2] [3]. This melting point is consistent with the general range observed for similar Boc-protected amino acid derivatives, which typically melt between 70-85°C. The relatively sharp melting endotherm indicates good crystallinity and purity of the compound.
As shown in the DSC thermogram, following the melting transition, the compound maintains relative stability until approximately 180-190°C, where an exothermic event begins. This exothermic peak centered around 190°C corresponds to the thermal decomposition of the Boc (tert-butoxycarbonyl) protecting group [4] [5]. The decomposition process involves the release of carbon dioxide and isobutene, resulting in the formation of the deprotected amino acid derivative.
Thermogravimetric Analysis (TGA) provides complementary information about the thermal stability and decomposition pattern of Boc-2-methyl-D-homophenylalanine. The TGA curve exhibits a characteristic two-step weight loss profile that correlates with the structural features of the molecule.
The first significant weight loss of approximately 30% occurs at around 190°C, which aligns with the exothermic event observed in DSC and corresponds to the cleavage of the Boc protecting group [6] [7]. This temperature is typical for Boc group decomposition in similar compounds. The second major weight loss of approximately 50% begins at around 280°C and represents the further decomposition of the remaining molecular structure [8]. The derivative weight loss curve (DTG) clearly highlights these two distinct decomposition events, with maximum rates of weight loss occurring at the midpoints of each decomposition step.
The thermal analysis data collectively indicates that Boc-2-methyl-D-homophenylalanine possesses good thermal stability up to approximately 150°C in the solid state, making it suitable for standard processing conditions. However, prolonged exposure to temperatures above 150°C should be avoided to prevent degradation of the Boc protecting group [9] [7]. These thermal characteristics are important considerations for purification processes, formulation development, and storage conditions.
Boc-2-methyl-D-homophenylalanine, like many organic compounds with multiple functional groups and potential for hydrogen bonding, exhibits polymorphic behavior. Polymorphism—the ability of a compound to exist in different crystalline forms—significantly influences physicochemical properties including solubility, stability, and bioavailability [10] [11].
X-ray powder diffraction (XRPD) analysis of Boc-2-methyl-D-homophenylalanine reveals characteristic diffraction patterns that serve as fingerprints for its crystalline structure. The compound typically crystallizes in a monoclinic system, with distinctive diffraction peaks at 2θ values of approximately 8.2°, 12.5°, 16.8°, and 22.3° [9]. These diffraction patterns are essential for polymorph identification and quality control during manufacturing.
Single crystal X-ray diffraction studies provide more detailed structural information, revealing that Boc-2-methyl-D-homophenylalanine forms an extended hydrogen-bonding network in the solid state. The carboxylic acid groups form dimeric structures through intermolecular hydrogen bonds, with O-H···O distances of approximately 2.65 Å [9] [12]. Additionally, the NH group of the carbamate moiety participates in hydrogen bonding with neighboring carbonyl oxygen atoms, creating a complex three-dimensional network that stabilizes the crystal structure.
The presence of the methyl group at the ortho position of the phenyl ring introduces steric constraints that influence the molecular packing. This methyl substitution causes a slight rotation of the phenyl ring relative to the unsubstituted homophenylalanine derivative, resulting in different packing arrangements and potentially different polymorphic forms [13] [14].
Differential scanning calorimetry (DSC) has identified at least two polymorphic forms of Boc-2-methyl-D-homophenylalanine. Form I, the thermodynamically stable form at room temperature, exhibits a melting point of 78-82°C, while Form II, a metastable polymorph, melts at approximately 70-75°C [2] [3]. The enthalpy of fusion for Form I (approximately 25-30 J/g) is higher than that of Form II (approximately 20-25 J/g), consistent with the greater thermodynamic stability of Form I.
Infrared spectroscopy (IR) provides additional insights into the polymorphic forms through characteristic differences in hydrogen bonding patterns. Form I shows carbonyl stretching frequencies at approximately 1685 cm⁻¹ (carboxylic acid) and 1710 cm⁻¹ (carbamate), while Form II exhibits slightly shifted frequencies at 1690 cm⁻¹ and 1715 cm⁻¹, respectively [10] [11]. These spectral differences reflect variations in the hydrogen bonding environment between polymorphs.
Solid-state NMR spectroscopy further confirms the polymorphic nature of Boc-2-methyl-D-homophenylalanine, with distinct chemical shifts observed for the carbonyl carbon atoms in different crystal forms. The carboxylic acid carbonyl resonates at approximately 175 ppm in Form I and 177 ppm in Form II, while the carbamate carbonyl shows shifts at 156 ppm and 158 ppm, respectively [12].
The crystallization conditions significantly influence the polymorphic outcome. Slow evaporation from ethanol-toluene mixtures typically yields Form I, while rapid cooling from hot methanol solutions tends to produce Form II [9]. The solvent-dependent polymorphism has important implications for purification and processing strategies, as different solvents can lead to different crystal forms with varying properties.
The aqueous solubility of Boc-2-methyl-D-homophenylalanine exhibits a pronounced pH-dependence characteristic of amphoteric compounds containing both acidic and basic functional groups [2] [3]. This pH-dependent solubility profile is critical for understanding the compound's behavior in various physiological environments and for developing effective purification and formulation strategies.
As illustrated in the pH-solubility profile, Boc-2-methyl-D-homophenylalanine displays a characteristic U-shaped curve with high solubility at both acidic and basic pH extremes, and minimum solubility in the neutral pH range. This behavior is directly related to the ionization state of the molecule's functional groups at different pH values [15] [5].
In strongly acidic conditions (pH 1-3), the compound exhibits high aqueous solubility (1.2-1.6 g/100mL) due to the protonation of the carboxylic acid group (COOH) [3] [15]. At this pH range, the molecule exists predominantly in its protonated form, which enhances water solubility through increased hydrogen bonding with the aqueous medium.
As the pH increases toward the pKa of the carboxylic acid group (approximately 4.0), the solubility decreases significantly. At pH values between 4 and 5, the carboxylic acid group begins to deprotonate, forming the carboxylate anion (COO⁻) [1] [14]. However, this ionization is counterbalanced by the still-protonated Boc-protected amino group, resulting in a zwitterionic-like structure with reduced overall solubility.
The minimum solubility (approximately 0.05 g/100mL) occurs in the pH range of 6-7, where the compound exists predominantly in its neutral form with the carboxylic acid group deprotonated and the Boc-protected amino group remaining uncharged [12] [15]. This neutral species has minimal interaction with water molecules, resulting in poor aqueous solubility.
As the pH increases further toward the pKa of the Boc-protected amino group (approximately 9.5), the solubility begins to increase again. In the pH range of 9-10, the Boc-protected amino group starts to deprotonate, generating a negatively charged species that exhibits enhanced water solubility [4] [5]. At strongly basic conditions (pH 11-12), the compound is fully deprotonated, resulting in high aqueous solubility (1.6-2.0 g/100mL) comparable to that observed in strongly acidic conditions.
Quantitative solubility measurements at various pH values reveal that the solubility ratio between extreme pH (pH 1 or pH 12) and neutral pH (pH 7) is approximately 30-40 fold [15]. This significant pH-dependent solubility difference can be exploited for purification purposes, where the compound can be precipitated at neutral pH and redissolved in either acidic or basic conditions.
Temperature also influences the pH-dependent solubility profile, with higher temperatures generally increasing solubility across all pH ranges. However, the relative shape of the U-curve remains consistent, indicating that the underlying ionization mechanism is temperature-independent within the typical working range (20-40°C) [3] [15].
The presence of the methyl group at the ortho position of the phenyl ring in Boc-2-methyl-D-homophenylalanine slightly reduces the overall aqueous solubility compared to the unsubstituted Boc-D-homophenylalanine, due to the increased hydrophobicity imparted by the additional methyl group [1] [13]. However, the general pH-dependent solubility pattern remains similar between the two compounds.
The purification of Boc-2-methyl-D-homophenylalanine requires carefully selected solvent systems that accommodate its unique physicochemical properties. Various chromatographic techniques have been developed and optimized for the efficient isolation and purification of this compound, each utilizing specific solvent combinations tailored to the separation requirements [16] [17].
Reverse-phase high-performance liquid chromatography (RP-HPLC) represents one of the most effective methods for the purification of Boc-2-methyl-D-homophenylalanine. Optimal separation is typically achieved using C18 columns (5-10 μm particle size, 120 Å pore size) with a mobile phase consisting of acetonitrile/water gradients [16] [17]. A linear gradient of 10-61% acetonitrile in water over 60 minutes, with a flow rate of 4.0 mL/min, provides excellent resolution and peak symmetry [17]. The addition of 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases enhances peak shape by suppressing ionization of the carboxylic acid group and improving retention behavior [17] [7].
For analytical purposes, shorter gradients (10-80% acetonitrile over 30 minutes) with smaller columns (4.6 × 250 mm) can be employed, while maintaining the 0.1% TFA modifier [7]. UV detection at 214-220 nm provides sensitive monitoring of the elution profile, with Boc-2-methyl-D-homophenylalanine typically eluting at approximately 40-45% acetonitrile under these conditions [17] [7].
Flash chromatography offers an efficient alternative for larger-scale purifications. Using silica gel as the stationary phase, a solvent system of hexanes/ethyl acetate provides effective separation [8]. A gradient elution from 95:5 to 70:30 hexanes/ethyl acetate is typically employed, with the compound eluting at approximately 80:20 ratio [8]. For more polar impurities, a subsequent gradient to 50:50 hexanes/ethyl acetate may be necessary to ensure complete elution of all components .
The following table summarizes the optimized solvent systems for various chromatographic purification methods:
| Chromatographic Method | Stationary Phase | Mobile Phase/Solvent System | Detection Method | Recovery (%) |
|---|---|---|---|---|
| Reverse-Phase HPLC | C18 (5-10 μm) | 10-61% ACN/H2O with 0.1% TFA | UV 214-220 nm | 85-95 |
| Flash Chromatography | Silica gel | Hexanes/EtOAc (95:5 to 70:30) | UV 254 nm | 80-90 |
| Medium-Pressure LC | C18 (10-60 μm) | MeOH/H2O gradient | UV 214 nm | 75-85 |
| Preparative TLC | Silica gel | CHCl3/MeOH (95:5) | UV/Ninhydrin | 60-70 |
| Normal-Phase HPLC | Silica | Hexane/EtOAc (90:10 to 50:50) | UV 214 nm | 80-90 |
For challenging separations involving closely related impurities, such as diastereomers or positional isomers, more selective solvent systems may be required. A mixture of dichloromethane/methanol (98:2 to 95:5) on silica gel has proven effective for separating Boc-2-methyl-D-homophenylalanine from its L-enantiomer and other methyl-substituted regioisomers [19] [7].
The solubility of Boc-2-methyl-D-homophenylalanine in various chromatographic solvents is an important consideration for sample loading and dissolution. The compound exhibits excellent solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (>50 mg/mL), good solubility in methanol and acetonitrile (20-30 mg/mL), moderate solubility in ethyl acetate and dichloromethane (10-15 mg/mL), and poor solubility in hexanes and water (<1 mg/mL) [15] [5].
For preparative separations, sample loading can be optimized by dissolving the compound in a small volume of a strong solvent (e.g., DMSO) and diluting with a weaker solvent compatible with the initial mobile phase composition [17]. This approach prevents precipitation upon injection while minimizing peak broadening due to solvent effects.
Post-purification processing typically involves solvent evaporation under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation [16] [7]. For final purification and crystallization, a solvent system of ethanol/water or methanol/water can be employed, with slow cooling to promote the formation of high-purity crystals [9].